![molecular formula C15H14N4O2 B11099320 2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B11099320.png)
2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with a unique bicyclic structure. This compound is characterized by its azabicyclohexene core, which is substituted with amino, methoxy, phenyl, and dicarbonitrile groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azabicyclohexene Core: This step involves the cyclization of a suitable precursor, such as a substituted cyclopropane derivative, under specific reaction conditions.
Introduction of Amino and Methoxy Groups: Amination and methoxylation reactions are carried out using appropriate reagents and catalysts.
Phenyl Substitution: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a base.
Dicarbonitrile Formation: The dicarbonitrile groups are introduced via a cyanation reaction, typically using a cyanide source and a suitable catalyst.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other nucleophiles.
Addition: Addition reactions can occur at the double bond in the azabicyclohexene core, leading to the formation of addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile can be compared with other similar compounds, such as:
4-Amino-2,2-dimethoxy-6,6-dimethyl-3-azabicyclo[3.1.0]hex-3-ene-1,5-dicarbonitrile: This compound has similar structural features but differs in the substitution pattern on the azabicyclohexene core.
2-Amino-6-(4-ethoxyphenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile: This compound has an ethoxyphenyl group instead of a phenyl group, leading to different chemical properties and reactivity.
2-Amino-6-(2,4-dimethoxyphenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile: This compound has additional methoxy groups on the phenyl ring, which can affect its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C15H14N4O2 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
2-amino-4,4-dimethoxy-6-phenyl-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile |
InChI |
InChI=1S/C15H14N4O2/c1-20-15(21-2)14(9-17)11(10-6-4-3-5-7-10)13(14,8-16)12(18)19-15/h3-7,11H,1-2H3,(H2,18,19) |
InChI Key |
UIUPKBBZZFEGNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C(C2(C(=N1)N)C#N)C3=CC=CC=C3)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


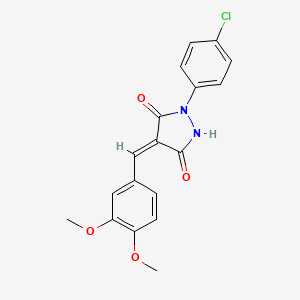

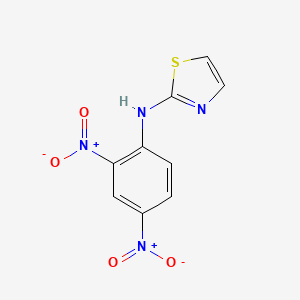
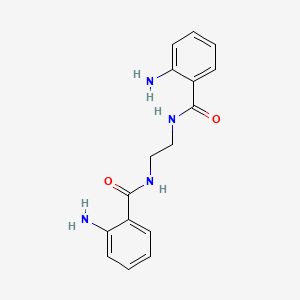
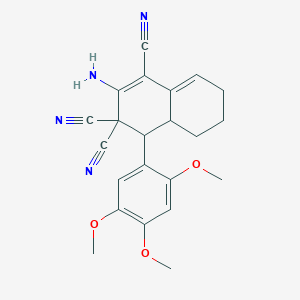
![(4-Methylphenyl){4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11099276.png)
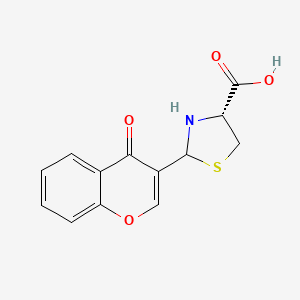
![(2E)-4-(4-chlorophenyl)-2-[(2,4-dinitrophenyl)hydrazono]-4-oxobutanoic acid](/img/structure/B11099287.png)
![4-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-2-methylquinazoline](/img/structure/B11099292.png)
![N-{(1Z)-1-(2-hydroxyphenyl)-3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11099293.png)
![2-[5,5-Dimethyl-1-(2-methylpropyl)-3-(naphthalen-1-yl)-2-oxoimidazolidin-4-yl]-4-(naphthalen-1-yl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B11099297.png)
![2-(4-bromophenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11099307.png)
![3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B11099310.png)
![({[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino}oxy)(4-methylphenyl)methanone](/img/structure/B11099317.png)
